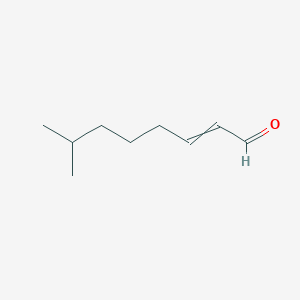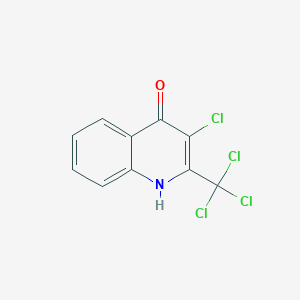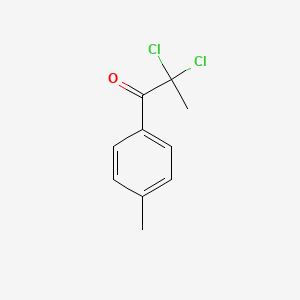
Dopamine-13C hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine-13C hydrochloride is a labeled form of dopamine hydrochloride, where the carbon-13 isotope is incorporated into the molecular structure. This compound is primarily used in scientific research to study the metabolic pathways and mechanisms of dopamine, a crucial neurotransmitter in the brain. Dopamine plays a significant role in regulating mood, motivation, and motor functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dopamine-13C hydrochloride typically involves the incorporation of carbon-13 into the dopamine molecule. One common method is the use of labeled precursors, such as carbon-13 labeled tyrosine, which undergoes enzymatic conversion to dopamine. The reaction conditions often include the use of specific enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms that express the necessary enzymes for dopamine synthesis. These microorganisms are cultured in media containing carbon-13 labeled substrates, leading to the production of labeled dopamine, which is then converted to its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Dopamine-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form polydopamine.
Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Dopamine quinone and polydopamine.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dopamine-13C hydrochloride is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:
Chemistry: Studying the metabolic pathways and chemical reactions of dopamine.
Biology: Investigating the role of dopamine in neurotransmission and its effects on various biological processes.
Medicine: Researching the mechanisms of dopamine-related diseases such as Parkinson’s disease and schizophrenia.
Industry: Developing advanced materials such as polydopamine-based coatings and adhesives.
Wirkmechanismus
Dopamine-13C hydrochloride exerts its effects by mimicking the action of natural dopamine in the body. It binds to dopamine receptors in the brain, which are part of the G protein-coupled receptor family. This binding activates intracellular signaling pathways, leading to various physiological responses such as increased heart rate, improved mood, and enhanced motor control. The labeled carbon-13 isotope allows researchers to trace the metabolic fate of dopamine in the body and study its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine hydrochloride: The non-labeled form of dopamine.
Norepinephrine hydrochloride: Another catecholamine neurotransmitter with similar functions.
Epinephrine hydrochloride: A catecholamine involved in the fight-or-flight response.
Uniqueness
Dopamine-13C hydrochloride is unique due to the incorporation of the carbon-13 isotope, which makes it an invaluable tool for research involving isotopic labeling. This allows for precise tracking and analysis of dopamine’s metabolic pathways and interactions, providing insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C8H12ClNO2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
4-(2-amino(213C)ethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1; |
InChI-Schlüssel |
CTENFNNZBMHDDG-VZHAHHFWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[13CH2]N)O)O.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)


![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)




![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
